![molecular formula C9H8BN3O2 B11897752 (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid](/img/structure/B11897752.png)
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid
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Overview
Description
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BN3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are connected through a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds using iridium or rhodium catalysts followed by borylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyridine-pyrimidine derivatives.
Scientific Research Applications
Drug Development
Targeted Cancer Therapies
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is utilized as a building block in the synthesis of pharmaceuticals aimed at treating cancer. Its structural properties allow for the design of inhibitors targeting specific proteins involved in cancer progression. For example, compounds derived from this boronic acid have shown potential as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating the cell cycle and are often dysregulated in cancer cells .
Case Study: CDK Inhibitors
A study demonstrated that derivatives of pyrimidine compounds exhibited potent CDK2 inhibitory activity, with some showing sub-micromolar antiproliferative effects against various cancer cell lines . This highlights the potential for this compound derivatives in developing targeted cancer therapies.
Organic Synthesis
Cross-Coupling Reactions
The compound is extensively used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. These reactions enable the synthesis of complex organic molecules that are vital for pharmaceutical development and materials science.
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids and aryl halides. |
Bioconjugation
Drug Delivery Systems
this compound can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This capability enhances the effectiveness of drug delivery systems by improving targeting and reducing side effects.
Material Science
Development of Advanced Materials
This compound plays a role in the synthesis of advanced materials such as polymers and nanomaterials. These materials have applications in electronics and photonics, where their unique properties can be exploited for better performance.
Research in Catalysis
Catalytic Processes
The compound is also used in various catalytic processes, offering advantages over traditional catalysts in terms of efficiency and selectivity. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic chemistry.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Drug Development | Synthesis of CDK inhibitors | Targeted therapies for cancer |
Organic Synthesis | Suzuki-Miyaura coupling reactions | Formation of complex organic molecules |
Bioconjugation | Enhancing drug delivery systems | Improved targeting and reduced side effects |
Material Science | Development of polymers and nanomaterials | Applications in electronics and photonics |
Catalysis | Catalytic processes | Increased reaction efficiency and selectivity |
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-2-yl)pyrimidin-2-yl)boronic acid
- (5-(Pyridin-3-yl)pyrimidin-2-yl)boronic acid
- (5-(Pyridin-4-yl)pyrimidin-4-yl)boronic acid
Uniqueness
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is unique due to its specific structure, which combines pyridine and pyrimidine rings with a boronic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .
Biological Activity
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Overview of Biological Activity
The compound this compound exhibits significant biological activity, particularly as an inhibitor of various protein kinases. Its boronic acid moiety is crucial for its interaction with target proteins, influencing both potency and selectivity.
Key Biological Activities
-
Kinase Inhibition :
- The compound has shown efficacy against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In particular, it has been identified as a potent inhibitor of CDK2 with sub-micromolar inhibitory concentrations (IC50 values in the low nanomolar range) .
- Structure-activity relationship studies indicate that modifications to the pyrimidine or pyridine rings can significantly affect the inhibitory potency against CDKs .
-
Anticancer Properties :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as ovarian cancer cells, by disrupting cell cycle progression and promoting DNA damage .
- The compound's antiproliferative effects have been quantified with GI50 values ranging from 0.127 to 0.560 μM across various cancer cell lines .
-
Mechanistic Insights :
- Mechanistic studies reveal that the compound reduces phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases . This action is pivotal in its anticancer activity.
- Additionally, it has been shown to upregulate p-H2AX, a marker for DNA damage, indicating its role in inducing genotoxic stress in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound emphasizes the importance of specific structural features for its biological activity:
Structural Feature | Modification | Effect on Activity |
---|---|---|
Boronic Acid Moiety | Essential for kinase binding | Critical for inhibitory potency |
Pyridine Ring Position | Variations can enhance selectivity | Affects binding affinity to CDKs |
Substituents on Pyrimidine | Influence solubility and bioavailability | Modifications can improve pharmacokinetic properties |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on CDK Inhibition :
- Antiproliferative Effects :
- Mechanistic Studies :
Properties
Molecular Formula |
C9H8BN3O2 |
---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
(5-pyridin-4-ylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6,14-15H |
InChI Key |
LOHKCEGKTCRVOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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